molecular formula C18H21N3S B5671370 5-benzyl-1-(4-ethylphenyl)-1,3,5-triazinane-2-thione

5-benzyl-1-(4-ethylphenyl)-1,3,5-triazinane-2-thione

Cat. No.: B5671370
M. Wt: 311.4 g/mol
InChI Key: RMFADYCBNDNXCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Benzyl-1-(4-ethylphenyl)-1,3,5-triazinane-2-thione is a heterocyclic compound that belongs to the class of triazinanes This compound is characterized by a triazinane ring, which is a six-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-benzyl-1-(4-ethylphenyl)-1,3,5-triazinane-2-thione typically involves the reaction of appropriate amines with carbon disulfide and formaldehyde. One common method is the Mannich reaction, which is a three-component condensation reaction. The general steps are as follows:

    Starting Materials: Benzylamine, 4-ethylphenylamine, carbon disulfide, and formaldehyde.

    Reaction Conditions: The reaction is usually carried out in an aqueous or alcoholic medium, often with the addition of a base such as triethylamine to facilitate the reaction.

    Procedure: The amines are first reacted with carbon disulfide to form dithiocarbamate intermediates. These intermediates then react with formaldehyde under reflux conditions to form the triazinane ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis systems are often employed to maintain consistent reaction parameters and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Benzyl-1-(4-ethylphenyl)-1,3,5-triazinane-2-thione can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thione group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding thiols or amines.

    Substitution: The benzyl and ethylphenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents, alkylating agents, and acylating agents can be used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, 5-benzyl-1-(4-ethylphenyl)-1,3,5-triazinane-2-thione is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology

The compound has shown potential in biological studies due to its ability to interact with various biomolecules. It can be used as a probe to study enzyme mechanisms and protein-ligand interactions.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their pharmacological properties. They have been explored for their potential as anticancer, antimicrobial, and anti-inflammatory agents.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties, such as polymers and coatings. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of 5-benzyl-1-(4-ethylphenyl)-1,3,5-triazinane-2-thione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets by binding to their active sites or allosteric sites. The pathways involved often include modulation of signal transduction, enzyme inhibition, or receptor activation.

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Triazine: A simpler analog without the benzyl and ethylphenyl groups.

    1,3,5-Thiadiazine: Contains sulfur in the ring, offering different reactivity.

    Benzyl-1,3,5-triazine: Lacks the ethylphenyl group, affecting its chemical properties.

Uniqueness

5-Benzyl-1-(4-ethylphenyl)-1,3,5-triazinane-2-thione is unique due to the presence of both benzyl and ethylphenyl groups, which enhance its lipophilicity and potential for biological activity. This structural uniqueness allows it to interact with a broader range of molecular targets compared to its simpler analogs.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific and industrial fields.

Properties

IUPAC Name

5-benzyl-1-(4-ethylphenyl)-1,3,5-triazinane-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3S/c1-2-15-8-10-17(11-9-15)21-14-20(13-19-18(21)22)12-16-6-4-3-5-7-16/h3-11H,2,12-14H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMFADYCBNDNXCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2CN(CNC2=S)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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